S-Methylisothiourea hemisulfate S-Methylisothiourea hemisulfate SMIT is a potent non-selective inhibitor of NOS isoforms in vitro but may lack good in vivo efficacy due to poor cellular penetration. The Ki values are 120, 200, and 160 nM using purified human iNOS, eNOS, and nNOS, respectively.

Brand Name: Vulcanchem
CAS No.: 867-44-7
VCID: VC20845730
InChI: InChI=1S/2C2H6N2S.H2O4S/c2*1-5-2(3)4;1-5(2,3)4/h2*1H3,(H3,3,4);(H2,1,2,3,4)
SMILES: CSC(=N)N.CSC(=N)N.OS(=O)(=O)O
Molecular Formula: C4H14N4O4S3
Molecular Weight: 278.4 g/mol

S-Methylisothiourea hemisulfate

CAS No.: 867-44-7

Cat. No.: VC20845730

Molecular Formula: C4H14N4O4S3

Molecular Weight: 278.4 g/mol

* For research use only. Not for human or veterinary use.

S-Methylisothiourea hemisulfate - 867-44-7

Specification

Description SMIT is a potent non-selective inhibitor of NOS isoforms in vitro but may lack good in vivo efficacy due to poor cellular penetration. The Ki values are 120, 200, and 160 nM using purified human iNOS, eNOS, and nNOS, respectively.

CAS No. 867-44-7
Molecular Formula C4H14N4O4S3
Molecular Weight 278.4 g/mol
IUPAC Name methyl carbamimidothioate;sulfuric acid
Standard InChI InChI=1S/2C2H6N2S.H2O4S/c2*1-5-2(3)4;1-5(2,3)4/h2*1H3,(H3,3,4);(H2,1,2,3,4)
Standard InChI Key BZZXQZOBAUXLHZ-UHFFFAOYSA-N
Isomeric SMILES CSC(=N)[NH3+].CSC(=N)[NH3+].[O-]S(=O)(=O)[O-]
SMILES CSC(=N)N.CSC(=N)N.OS(=O)(=O)O
Canonical SMILES CSC(=N)N.CSC(=N)N.OS(=O)(=O)O
Appearance Assay:≥98%A crystalline solid

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator